molecular formula C5H8 B031179 3-Methyl-1-butyne CAS No. 598-23-2

3-Methyl-1-butyne

Cat. No. B031179
CAS RN: 598-23-2
M. Wt: 68.12 g/mol
InChI Key: USCSRAJGJYMJFZ-UHFFFAOYSA-N
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Description

3-Methyl-1-butyne (3MB) is a hydrocarbon compound that is commonly used in organic synthesis. It is a four-carbon alkyne, a type of hydrocarbon that contains a triple bond between two of its carbon atoms. 3MB is a colorless liquid with a strong odor and is a flammable and toxic substance. It is most often used in organic synthesis to prepare other compounds and has a wide range of applications in the medical, chemical and industrial fields.

Scientific Research Applications

  • Preparation and Reactions : It is used in the efficient, selective preparation of 1,2-bis(methylthio)-1, 3-butadiene, which aids in studying Diels-Alder reactions (Garst & Arrhenius, 1981).

  • Photolysis Mechanism : In a study on photolysis, 3-tert-butyl-3-methyl-1-butyne decomposes primarily from a singlet electronic state, with secondary processes playing a significant role in the initiation of chemical nuclear polarization (Shutova et al., 2001).

  • Reaction with Methylidyne Radical : When reacting with the methylidyne radical, it generates C4H4 isomers like methylenecyclopropene, vinylacetylene, and 1,2,3-butatriene, as well as smaller hydrocarbons (Nikolayev et al., 2021).

  • Vibrational Overtone Activation : This compound is involved in the study of reaction channel competition in the isomerization of 1-methylcyclopropene, revealing the production of various butyne and butadiene compounds (Samarasinghe & Snavely, 1988).

  • Microwave Spectroscopy : Studies of its microwave spectrum indicate that the barrier to internal rotation of the methyl groups is around 3650 ± 500 cal/mole (Mochel et al., 1973).

  • Solvolysis Reactions : Research shows its reaction with hydrogen chloride in the liquid phase at ambient temperatures, producing various products including monoadducts, diadducts, and substitution products with cyclobutane structures (Stammann & Griesbaum, 1980).

  • Chemisorption Studies : It chemisorbs on a Si(100)-(2×1) surface as a molecule without dissociation, forming a unique binding structure at room temperature (Kim et al., 2003).

  • Hydrogenation Studies : It supports a "multicomplexation" mechanism in hydrogenation studies, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux et al., 1987).

  • Spectroscopy : Its IR and Raman spectra have been measured, assigning all fundamental vibrations except for the torsional vibration of the methyl group (Saussey et al., 1976).

  • Corrosion Inhibition : Acetylenic alcohols, including those derived from 3-Methyl-1-butyne, can inhibit iron acid corrosion by improving their initial adsorption onto metal surfaces and subsequent polymeric layer formation (Frignani et al., 2014).

Safety and Hazards

3-Methyl-1-butyne is classified as an extremely flammable liquid and vapor . It can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

3-Methyl-1-butyne is used as an intermediate for pharmaceuticals, in cosmetics, and in chemical research . It can also be used to prepare maleimide-fused cyclopentenones and an alkyne carboxylic acid intermediate, which is used in the total synthesis of oscillatoxin D and its analogs .

properties

IUPAC Name

3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSRAJGJYMJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208528
Record name 3-Methylbut-1-yne
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Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

598-23-2
Record name 3-Methyl-1-butyne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbut-1-yne
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Record name 3-Methylbut-1-yne
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Record name 3-methylbut-1-yne
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Record name 3-METHYLBUT-1-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-butyne?

A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, studies have characterized its infrared, Raman, and far-infrared spectra. [] This data, along with ab initio calculations, helps understand its vibrational modes and internal rotation. []

Q3: Is there information available about the compatibility of this compound with other materials?

A3: While the provided research doesn't delve deeply into material compatibility, it's important to consider its reactivity when choosing materials. As an alkyne, it can undergo various reactions, particularly with electrophiles and in the presence of catalysts. Always consult compatibility charts and perform appropriate testing.

Q4: Can this compound act as a building block in organic synthesis?

A4: Absolutely! 3-Chloro-3-methyl-1-butyne, a derivative, is a versatile reagent. It's used in synthesizing naturally occurring acetylchromenes, [] a Vitamin E precursor, [] and even the natural product Mollugin. []

Q5: Does this compound play a role in any catalytic processes?

A5: While not directly acting as a catalyst, research highlights its use in studying catalytic reactions. For instance, its reaction with a ruthenium complex yields insights into allenyl to alkenylcarbyne tautomerization. []

Q6: Have there been any computational studies on this compound?

A6: Yes, ab initio calculations have been employed to study its structure, vibrational frequencies, and internal rotation. [, ] This computational data complements experimental findings and aids in interpreting spectroscopic information.

Q7: How do structural modifications of this compound derivatives affect their activity?

A7: Research on acetylenic alcohols as corrosion inhibitors reveals that replacing the acetylenic hydrogen with halogens, especially iodine, enhances their protective action on nickel. [] This highlights the impact of structural changes on activity.

Q8: Are there examples of SAR studies involving this compound in a medicinal chemistry context?

A8: The synthesis and cytotoxic activity evaluation of benzopyranoxanthone analogues, incorporating a this compound derived moiety, demonstrate SAR principles. [, ] These studies highlight how structural variations within this class influence their antiproliferative activity.

Q9: Is there specific information available on SHE regulations concerning this compound?

A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to handle all chemicals with caution. Always consult Safety Data Sheets (SDS) and follow appropriate laboratory safety protocols.

Q10: What analytical techniques are commonly employed in studying this compound and its derivatives?

A10: Various methods are utilized, including:

  • Gas chromatography-mass spectrometry (GC-MS): For analyzing reaction products and identifying byproducts. []
  • Nuclear magnetic resonance (NMR): To confirm the structures of synthesized compounds. [, , ]
  • Infrared (IR) and Raman spectroscopy: For studying vibrational modes and structural characteristics. [, ]

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